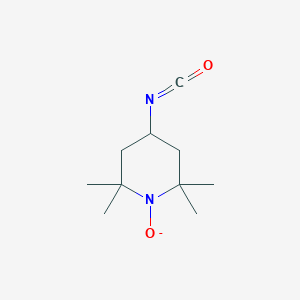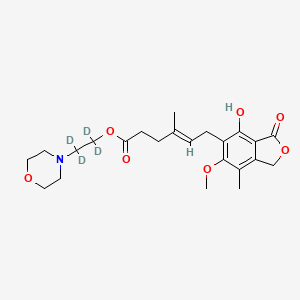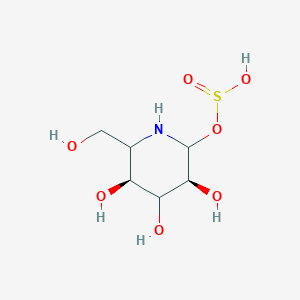
Galactostatinbisulfit
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galactostatin bisulfite (GBS) is an important biomolecule with a wide range of applications in scientific research. It is a highly versatile compound that has been used in various fields, including biochemistry, biophysics, molecular biology, and pharmacology. GBS has a unique structure and properties that make it ideal for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Hemmung von β-Galactosidasen
Galactostatinbisulfit ist dafür bekannt, die Aktivität von β-Galactosidasen zu hemmen {svg_1} {svg_2}. In einer Studie wurde festgestellt, dass zwei β-Galactosidasen, Nf-LacZ und WspA1, aus dem terrestrischen Cyanobakterium Nostoc flagelliforme, ihre Aktivität durch this compound gehemmt wurden, mit IC50-Werten von 0,59 μM für Nf-LacZ und 1,18 μM für WspA1 {svg_3} {svg_4}.
Nahrungsmittelverarbeitungsindustrie
β-Galactosidasen, die durch this compound gehemmt werden können, spielen eine entscheidende Rolle in der Lebensmittelverarbeitungsindustrie {svg_5}. Sie katalysieren die Hydrolyse von β-Galactosiden aus Polymeren, Oligosacchariden oder Sekundärmetaboliten, indem sie die β-D-galactosidischen Bindungen aufbrechen {svg_6}.
Herstellung von Galactosylierten Produkten
Einige β-Galactosidasen besitzen auch die Transgalactosylierungsaktivität, die den Prozess der Übertragung von Galactose auf ein anderes Kohlenhydrat anstelle von Wasser beinhaltet {svg_7}. Dieses Enzym findet Anwendung bei der Herstellung von galactosylierten Produkten wie Galacto-Oligosacchariden (GOS) {svg_8}.
4. Entfernung von Laktose aus Milchprodukten Eine der Hauptanwendungen von β-Galactosidasen ist die Entfernung von Laktose aus Milchprodukten {svg_9}. Dies ist besonders vorteilhaft für Menschen mit Laktoseintoleranz {svg_10}.
Herstellung von Präbiotika
Galacto-Oligosaccharide (GOS), die durch β-Galactosidasen hergestellt werden können, sind eines der wichtigen menschlichen Präbiotika {svg_11}. Präbiotika sind nicht verdauliche Lebensmittelzutaten, die sich positiv auf den Wirt auswirken, indem sie selektiv das Wachstum und/oder die Aktivität einer oder einer begrenzten Anzahl von Bakterien im Dickdarm stimulieren.
6. Forschung zu Enzymstruktur und -funktion this compound kann in der Forschung verwendet werden, um die Struktur und Funktion von β-Galactosidasen zu untersuchen {svg_12} {svg_13}. So wurde es beispielsweise in einer Studie zur Charakterisierung der aktiven Form der β-Galactosidase WspA1 verwendet {svg_14}.
Wirkmechanismus
Target of Action
Galactostatin Bisulfite primarily targets β-galactosidases , a group of enzymes that play a crucial role in the hydrolysis of β-galactosides from polymers, oligosaccharides, or secondary metabolites . These enzymes are distributed in a variety of sources including bacteria, fungi, and plants .
Mode of Action
Galactostatin Bisulfite interacts with β-galactosidases, inhibiting their activity. Two β-galactosidases, Nf-LacZ and WspA1, from the terrestrial cyanobacterium Nostoc flagelliforme, were found to have their activities inhibited by Galactostatin Bisulfite, with IC50 values of 0.59 μM for Nf-LacZ and 1.18 μM for WspA1 .
Biochemical Pathways
The primary biochemical pathway affected by Galactostatin Bisulfite is the hydrolysis of β-galactosides. β-galactosidases catalyze this process by breaking the β-D-galactosidic linkages . Some β-galactosidases also possess the transgalactosylation activity, which involves the process of transferring galactose to another carbohydrate instead of water . The inhibition of these enzymes by Galactostatin Bisulfite disrupts these processes.
Pharmacokinetics
It’s known that galactostatin bisulfite was isolated by adsorption on dowex-50w × 8 (h +), crystallization from the bisulfite adduct, development on dowex-2 × 8 (oh −), and precipitation with etoh .
Result of Action
The primary molecular effect of Galactostatin Bisulfite is the inhibition of β-galactosidase activity. This results in the disruption of the hydrolysis of β-galactosides and potentially the transgalactosylation process . On a cellular level, this could affect various processes that depend on these reactions, such as lactose digestion in the food industry .
Action Environment
It’s known that galactostatin displayed strong inhibitory activity toward several β-galactosidases in acidic and neutral media
Biochemische Analyse
Biochemical Properties
Galactostatin Bisulfite interacts with β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides from polymers, oligosaccharides, or secondary metabolites . The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its normal substrate from binding . This interaction between Galactostatin Bisulfite and β-galactosidase results in the inhibition of the enzyme’s activity .
Cellular Effects
The effects of Galactostatin Bisulfite on cells are primarily related to its inhibitory action on β-galactosidase. By inhibiting this enzyme, Galactostatin Bisulfite can influence cellular processes that are dependent on the breakdown of β-galactosides
Molecular Mechanism
The molecular mechanism of action of Galactostatin Bisulfite involves its binding to β-galactosidase, thereby inhibiting the enzyme’s activity . The compound has been found to be a fully competitive inhibitor with high affinities for β-galactosidase . This suggests that Galactostatin Bisulfite binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Dosage Effects in Animal Models
While Galactostatin Bisulfite has been found to have low acute toxicity in mice , the effects of different dosages of the compound in animal models have not been extensively studied
Metabolic Pathways
Given its role as a β-galactosidase inhibitor, it is likely that the compound interacts with metabolic pathways involving the breakdown of β-galactosides
Eigenschaften
IUPAC Name |
[(3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)14-15(12)13/h2-11H,1H2,(H,12,13)/t2?,3-,4?,5-,6?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNDHIKHLAMWHE-ZNUJPQJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(N1)OS(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@@H](C([C@@H](C(N1)OS(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

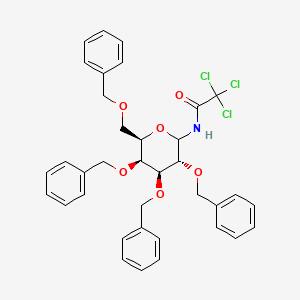
![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)
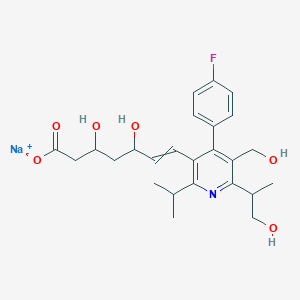
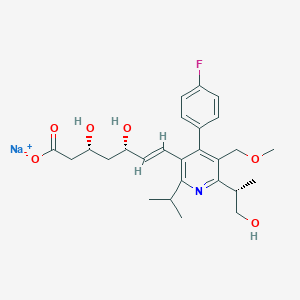
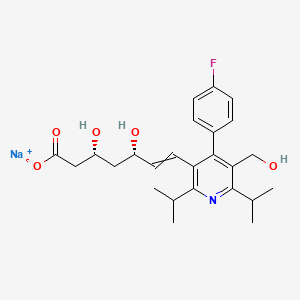

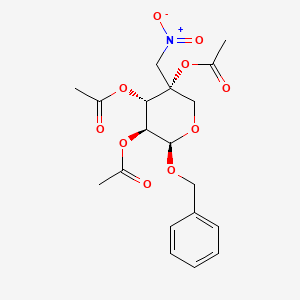
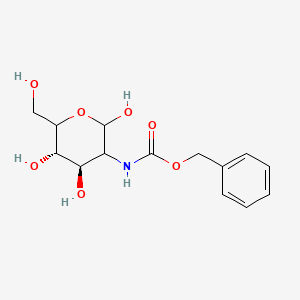
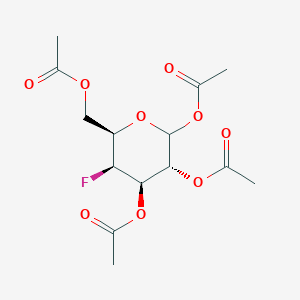
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)
![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)
